Methyl 4-hydroxy-3-methylbenzoate
Overview
Description
Methyl 4-hydroxy-3-methylbenzoate is an organic compound with the chemical formula C9H10O3 and a molecular weight of 166.17 g/mol. It appears as a white crystalline solid with an aromatic flavor. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and fragrance chemicals .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-3-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the hydroxyl and methyl groups of the compound, which can form hydrogen bonds or participate in hydrophobic interactions with the active sites of enzymes.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain isoforms of cytochrome P450, thereby affecting the metabolism of other compounds . This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from accessing it.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptive responses to prolonged exposure. For instance, cells may upregulate detoxifying enzymes in response to continuous exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including liver and kidney damage in some animal studies. These effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent buildup of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through processes such as hydroxylation and demethylation . These metabolites can then enter other metabolic pathways, affecting the overall metabolic flux and levels of certain metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its transport to different cellular compartments or tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing it to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3-methylbenzoate can be synthesized by the esterification of 4-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the compound can be produced by the reaction of p-toluic acid with acetic anhydride. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Methyl 4-hydroxy-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antimalarial agents.
Industry: Utilized in the production of sunscreens and antioxidants
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-methylbenzoate involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s aromatic structure allows it to participate in various biochemical pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 3-hydroxy-4-methoxybenzoate: Used in the synthesis of gefitinib, an anticancer drug.
Uniqueness: Methyl 4-hydroxy-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
methyl 4-hydroxy-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHMOKIFSCFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459737 | |
Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42113-13-3 | |
Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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